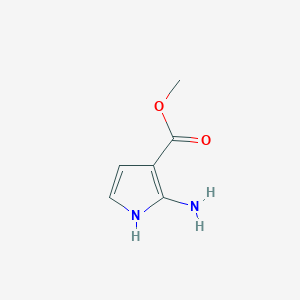

Methyl 2-amino-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-3-8-5(4)7/h2-3,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLLTLKMEWJNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of Methyl 2-amino-1H-pyrrole-3-carboxylate in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-1H-pyrrole-3-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and an electron-rich aromatic ring—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this valuable synthon, detailing its synthesis, characteristic reactivity, and strategic applications in the development of pharmaceutical agents, with a particular focus on kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging this compound for accelerated drug discovery.

Introduction: The Significance of the 2-Aminopyrrole Scaffold

The pyrrole nucleus is a recurring motif in a vast array of natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1] The 2-aminopyrrole-3-carboxylate substructure is of particular interest as it provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors, as well as multiple points for chemical diversification. This unique combination of features has made it a privileged scaffold in the design of molecules targeting a range of biological targets, including protein kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases.[2] this compound, as a readily accessible and highly functionalized starting material, serves as a gateway to this important class of compounds.

Synthesis of this compound: A Multicomponent Approach

The efficient construction of the polysubstituted pyrrole ring is paramount for its utility as a building block. While various methods for pyrrole synthesis exist, multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to this compound and its analogs. A prevalent strategy involves a one-pot condensation of an α-hydroxyketone, an activated nitrile (such as methyl cyanoacetate), and a primary amine or ammonia.[1]

Mechanistic Rationale for the Multicomponent Synthesis

The reaction proceeds through a cascade of interconnected equilibria, highlighting the elegance of MCRs. The choice of an α-hydroxyketone as a starting material is strategic, as it can readily eliminate water to form a reactive enone intermediate in situ. The amine then condenses with the ketone, and the activated nitrile adds to the enone system. Subsequent cyclization and aromatization lead to the desired 2-aminopyrrole-3-carboxylate. The causality behind this experimental choice lies in its efficiency; multiple bond-forming events occur in a single reaction vessel, avoiding the need for isolation of intermediates and minimizing waste.

Diagram 1: Proposed Mechanism for the Multicomponent Synthesis of a 2-Aminopyrrole-3-carboxylate.

A simplified representation of the key steps in the one-pot synthesis.

Experimental Protocol: Synthesis of a Substituted Analog

Synthesis of N-Substituted 2-Amino-3-cyano Pyrroles [3]

-

Reaction Setup: To a solution of nitroepoxide (1.0 mmol), an amine (1.0 mmol), and malononitrile (1.2 mmol) in methanol, add potassium carbonate (1.0 mmol).

-

Reaction Conditions: Stir the mixture at 60°C for 3.0 hours.

-

Work-up: After cooling to room temperature, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Expected Outcome: The formation of the desired 2-amino-3-cyano pyrrole can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (NMR, MS).

Chemical Reactivity and Functionalization

The reactivity of this compound is dictated by its three key functional groups: the 2-amino group, the 3-methoxycarbonyl group, and the pyrrole ring itself.

Reactions at the 2-Amino Group: Acylation and Alkylation

The 2-amino group is a potent nucleophile and readily undergoes acylation and alkylation reactions. This allows for the introduction of a wide variety of substituents at this position, which is crucial for modulating the biological activity of the final compound.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base affords the corresponding N-acyl derivatives. This reaction is often a key step in the synthesis of kinase inhibitors, where the acyl group can form important hydrogen bond interactions with the target protein.

-

Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. This modification is useful for exploring the steric and electronic requirements of the binding pocket.

Transformations of the 3-Methoxycarbonyl Group

The ester at the 3-position can be readily transformed into other functional groups, providing another handle for chemical modification.

-

Amidation: Reaction with amines, often facilitated by coupling reagents like TBTU, yields the corresponding amides.[4] This is a common strategy to introduce further diversity and to mimic peptide bonds.

-

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid provides a precursor for further derivatization, such as the formation of more complex amides or esters.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to electrophilic attack. The directing effects of the existing substituents will influence the position of substitution. The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group makes the regioselectivity of these reactions dependent on the specific electrophile and reaction conditions.

Application as a Pharmaceutical Building Block: The Gateway to Pyrrolo[2,3-d]pyrimidines

A prime example of the strategic importance of this compound is its use in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold. This fused heterocyclic system is the core of numerous kinase inhibitors, including several marketed drugs.

The Cyclocondensation Reaction

The synthesis of the pyrrolo[2,3-d]pyrimidine core is typically achieved through a cyclocondensation reaction between the 2-aminopyrrole derivative and a suitable three-carbon synthon, often a derivative of urea or a related compound.[5][6] The 2-amino group and a C-H bond of the pyrrole ring act as the two nucleophilic centers that react with the electrophilic centers of the cyclizing agent.

Diagram 2: General Workflow for the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors.

A streamlined representation of the synthetic route to kinase inhibitors.

Case Study: A Precursor to Dasatinib Analogs

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[7][8][9][10][11] While the core of Dasatinib is a thiazole ring, the synthetic strategies employed for related kinase inhibitors often utilize pyrrolo[2,3-d]pyrimidine scaffolds, which can be accessed from 2-aminopyrrole precursors. The versatility of this compound allows for the synthesis of a diverse library of pyrrolo[2,3-d]pyrimidines for screening against various kinase targets.

Data Summary

Table 1: Physicochemical and Spectroscopic Data for Related Pyrrole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| Methyl 1H-pyrrole-3-carboxylate | C₆H₇NO₂ | 125.13 | 85-89 | 1H NMR and 13C NMR data available.[12] |

| Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | C₈H₁₂N₂O₂ | 168.196 | Not available | |

| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | C₁₆H₁₆N₂O₃ | 284.31 | 163.5–165.1 | ¹H-NMR (500 MHz, METHANOL-D4) δ 7.28–7.23 (m, 2H), 7.21–7.16 (m, 3H), 6.61 (d, J = 3.0 Hz, 1H), 6.46 (d, J = 3.0 Hz, 1H), 4.33 (s, 2H), 3.99 (s, 2H), 3.60 (s, 3H). ¹³C-NMR (126 MHz, METHANOL-D4) δ 170.78, 167.92, 138.52, 132.75, 128.19, 126.98, 122.35, 113.18, 109.42, 42.81, 33.06, 32.20, 17.05.[4] |

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical research and development. Its straightforward access through multicomponent synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. Its pivotal role in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold underscores its importance in the quest for novel kinase inhibitors and other therapeutic agents. This guide has provided a technical foundation for understanding and utilizing this key synthon, with the aim of facilitating innovation in drug discovery.

References

-

Xia, M., Santoso, M., Moussa, Z., & Judeh, Z. M. A. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI. [Link]

- Synthesis process of 2-amino-3-cyano pyrrole derivatives. (n.d.).

- Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. (2025).

- Process for the preparation of dasatinib and its intermediates. (n.d.).

-

Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). PubMed. [Link]

-

One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2014). ACS Publications. [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI. [Link]

-

Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2017). PubMed. [Link]

- Synthesis process of dasatinib and intermediate thereof. (n.d.).

- Supporting Inform

- Nucleophilic Reactivities of Pyrroles. (2025).

- (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2015).

- Condensation products of cyanoacetyl urea and amine complexes. (n.d.).

- The Increased Reactivity of the Proline Carboxyl

-

synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. [Link]

-

Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. (n.d.). PubMed. [Link]

-

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. (2025). ChemSynthesis. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatiz

- Supporting Information Synthesis of Pyrroles by Gold(I)

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20150336913A1 - Process for the preparation of dasatinib and its intermediates - Google Patents [patents.google.com]

- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 12. Methyl 1H-pyrrole-3-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]

The 2-Amino-Pyrrole-3-Carboxylate Scaffold: Synthetic Methodologies and Pharmacological Applications

Executive Summary

In modern medicinal chemistry, the 2-amino-pyrrole-3-carboxylate scaffold has emerged as a structurally privileged motif. As an Application Scientist overseeing heterocyclic library development, I frequently utilize this scaffold not merely as a stable end-product, but as a highly reactive, versatile building block for complex fused heterocycles, such as pyrrolo[2,3-d]pyrimidines (purine bioisosteres)[1]. The presence of both a hydrogen bond donor (pyrrolic NH and primary amine) and a hydrogen bond acceptor (carboxylate carbonyl) allows this architecture to engage in highly specific target interactions. This whitepaper details the mechanistic synthesis of this scaffold and explores its field-proven applications in oncology, virology, and antimicrobial drug development[2].

Synthetic Methodologies: Rational Design and Protocols

The synthesis of highly functionalized 2-aminopyrroles has historically been challenging due to the oxidative instability of the electron-rich pyrrole ring. However, recent advances in multicomponent and annulation reactions have provided robust, scalable pathways[2].

Mechanistic Rationale

The most efficient and highest-yielding route involves the alkylation of β-dicarbonyl compounds with bromoacetonitrile to yield α-cyanomethyl-β-dicarbonyl intermediates[2]. The critical step is the subsequent condensation and cyclization. Using a Brønsted acid like p-toluenesulfonic acid (p-TsOH) facilitates the initial enamine formation.

However, for the annulation step, transitioning to a Lewis acid catalyst like zinc perchlorate (Zn(ClO₄)₂) is strategically superior. Zn²⁺ effectively coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This allows for smooth intramolecular nucleophilic attack by the enamine, driving the ring closure to the 2-aminopyrrole without the degradative, tar-forming side reactions often seen when relying solely on harsh mineral acids[3].

Standardized Protocol: Synthesis of the Core Scaffold

The following self-validating system describes the synthesis of a substituted ethyl 2-amino-pyrrole-3-carboxylate.

-

Alkylation : Dissolve ethyl acetoacetate (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (1.5 equiv) and stir for 30 minutes at 0°C to form the enolate. Dropwise add bromoacetonitrile (1.1 equiv). Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield the α-cyanomethyl-β-dicarbonyl intermediate[2].

-

Condensation : Dissolve the intermediate in toluene. Add the corresponding primary amine (1.2 equiv) and a catalytic amount of p-TsOH (0.1 equiv). Reflux under a Dean-Stark trap for 4–6 hours. Causality note: The physical removal of water via the Dean-Stark trap is critical here to drive the thermodynamic equilibrium toward complete enamine formation[2][3].

-

Annulation (Ring Closure) : Cool the mixture and add a catalytic amount of Zn(ClO₄)₂ (5 mol%). Stir at 80°C for 3 hours. The Lewis acid activates the nitrile, facilitating the intramolecular cyclization[3].

-

Purification : Quench with saturated NaHCO₃ to neutralize the acid catalysts, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 2-amino-pyrrole-3-carboxylate scaffold.

Pharmacological Landscape

Oncology: Tubulin Inhibition

The ethyl-2-amino-pyrrole-3-carboxylate derivative known as EPAC 161 has demonstrated potent in vitro cytotoxicity against a panel of soft tissue sarcomas, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), and Ewing's sarcoma (A-673)[4]. The causality of this cytotoxicity lies in its mechanism of action: EPAC 161 acts as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts microtubule dynamics, leading to a profound G2/M cell-cycle arrest and subsequent apoptosis in rapidly dividing tumor cells[5].

Antimicrobial and Antiviral Applications

Beyond oncology, the scaffold is easily derivatized at the C3 and N1 positions. Introduction of an N-methyl piperazine or thiomorpholine moiety at the C3 position yields compounds with remarkable in vitro activity against Mycobacterium tuberculosis and Candida species[1]. Furthermore, specific diarylcarbinol derivatives of the pyrrole core act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, effectively halting viral replication[6].

Precursor to Fused Heterocycles

Reacting the 2-amino-pyrrole-3-carboxylate with reagents like benzoin, antipyrine amine, and malononitrile triggers a cascade that yields pyrrolo[2,3-d]pyrimidines[1]. These fused systems are critical in modern kinase inhibitor design, as they perfectly mimic the adenine core of ATP, allowing for competitive inhibition at the kinase hinge region[6].

Quantitative Data Presentation

Table 1: Pharmacological Profiling of 2-Amino-Pyrrole-3-Carboxylate Derivatives

| Compound / Derivative | Primary Target / Mechanism | Target Cell Line / Pathogen | Key Biological Effect |

| EPAC 161 | Tubulin Polymerization Inhibition | SK-LMS-1, RD, A-673, U-2 OS | G2/M cell-cycle arrest; potent cytotoxicity[4][5] |

| C3-Thiomorpholine Analog | Unknown (Antimycobacterial) | Mycobacterium tuberculosis | Comparable MIC to Rifampin; high Protection Index[1][6] |

| Diarylcarbinol Pyrrole | HIV-1 Reverse Transcriptase | MT-4 cells (HIV-infected) | Inhibition of viral replication (NNRTI)[6] |

| Pyrrolo[2,3-d]pyrimidine | Kinase Domains (ATP mimic) | Various Cancer Cell Lines | Broad-spectrum kinase inhibition[1][6] |

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic workflow and subsequent pharmacological divergence of the 2-amino-pyrrole-3-carboxylate scaffold.

Caption: Synthetic workflow and pharmacological divergence of the 2-amino-pyrrole-3-carboxylate scaffold.

Conclusion

The 2-amino-pyrrole-3-carboxylate architecture is a cornerstone in modern drug discovery. By understanding the mechanistic nuances of its synthesis—specifically the shift from Brønsted to Lewis acid catalysis during the critical annulation step—researchers can reliably scale this scaffold. Its proven efficacy in disrupting microtubule dynamics and its role as a precursor to purine bioisosteres solidify its indispensable value in the medicinal chemist's toolkit.

References

- Source: Middle East Technical University (METU)

- Title: Recent synthetic and medicinal perspectives of pyrroles: An overview Source: Allied Academies URL

- Title: A review article on biological importance of pyrrole Source: World Journal of Pharmaceutical Research URL

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. alliedacademies.org [alliedacademies.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

The Role of Methyl 2-amino-1H-pyrrole-3-carboxylate in Heterocycle Synthesis: A Technical Guide for Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the rapid and regioselective construction of fused heterocyclic scaffolds is paramount. Methyl 2-amino-1H-pyrrole-3-carboxylate (CAS 898803-80-0) serves as a highly versatile, multifunctional building block that bridges simple pyrrole chemistry with complex, biologically active bicyclic systems. Featuring an ortho-relationship between a nucleophilic amino group and an electrophilic ester moiety, this compound is perfectly primed for annulation reactions.

This technical whitepaper explores the mechanistic rationale, synthetic pathways, and self-validating experimental protocols for utilizing this compound in the synthesis of critical pharmacophores, most notably pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrrolo[1,3,5]triazines .

Physicochemical Profiling & Structural Rationale

The utility of this compound lies in its precise electronic distribution. The electron-rich pyrrole core enhances the nucleophilicity of the C2-amino group, while the C3-methyl ester acts as an internal electrophilic trap. The choice of a methyl ester over bulkier alternatives (e.g., tert-butyl) minimizes steric hindrance, significantly accelerating the rate of intramolecular cyclization during pyrimidine or triazine ring closure[1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 898803-80-0 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Primary Nucleophilic Site | C2-NH₂ (Initiates intermolecular attack) |

| Primary Electrophilic Site | C3-COOMe (Anchors intramolecular cyclization) |

Data supported by chemical supplier profiling 2[2].

Mechanistic Pathways in Fused Heterocycle Synthesis

The ortho-amino ester motif allows the molecule to act as a dinucleophile/dielectrophile depending on the reaction partner. By carefully selecting the cyclocondensation reagents, chemists can drive the synthesis toward distinct therapeutic scaffolds.

Pathway A: Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

The pyrrolo[2,3-d]pyrimidine scaffold is a well-documented purine bioisostere, critical for targeting the ATP-binding pockets of kinases[3]. Reacting this compound with formamide or formamidine acetate under thermal conditions yields the pyrimidine ring[4]. The mechanism initiates with the nucleophilic attack of the 2-amino group on the carbonyl carbon of formamide, forming an intermediate amide. Subsequent tautomerization and intramolecular attack of the newly formed amide nitrogen onto the C3-methyl ester, followed by the elimination of methanol, completes the aromatic pyrimidine ring[5].

Pathway B: Synthesis of Pyrrolo[1,3,5]triazines

When reacted with ethoxycarbonyl isothiocyanate, the pathway diverges. The 2-amino group attacks the highly electrophilic central carbon of the isothiocyanate, forming a thiourea intermediate. Base-promoted cyclization with the adjacent C3-ester then yields the fused pyrrolo[1,3,5]triazine system, a scaffold increasingly utilized in the synthesis of novel carbon-linked nucleoside mimetics[6][7].

Divergent synthesis of fused heterocycles from this compound.

Table 2: Comparative Yields of Fused Heterocycles from 2-Amino-3-ester Pyrroles

| Target Scaffold | Reagents / Conditions | Average Yield | Primary Application |

| Pyrrolo[2,3-d]pyrimidine | Formamide, 150–180 °C, 12h | 54–74% | Kinase Inhibitors[3][5] |

| Pyrrolo[1,3,5]triazine | Ethoxycarbonyl isothiocyanate, THF | 60–85% | Nucleoside Mimetics[6][7] |

| 4-Aminopyrrolopyrimidine | Guanidine, NaOEt, Reflux | 85–98% | Antimicrobial Agents[5] |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis of the pyrrolo[2,3-d]pyrimidine core. The methodology is designed as a self-validating system, incorporating in-process controls to verify intermediate formation.

Protocol: Thermal Cyclocondensation to 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine

Causality & Rationale: Formamide is selected not merely as a reagent but as a high-boiling solvent that drives the equilibrium forward by continuously supplying the requisite carbon and nitrogen atoms. The elevated temperature (150–180 °C) is critical; lower temperatures will stall the reaction at the acyclic formamide intermediate because the activation energy for the subsequent intramolecular cyclization and methanol elimination is substantial[5].

Step-by-Step Procedure:

-

Reaction Setup: Suspend this compound (1.0 equiv) in anhydrous formamide (10 volumes). Ensure the reaction vessel is equipped with a reflux condenser and a Dean-Stark trap (optional, to monitor methanol evolution).

-

Thermal Activation: Heat the mixture gradually to 150–180 °C under an inert nitrogen atmosphere.

-

In-Process Monitoring (Self-Validation): After 4 hours, sample the mixture for LC-MS analysis. You should observe the disappearance of the starting material (m/z 141[M+H]+) and the transient appearance of the acyclic intermediate, followed by the target mass of the cyclized product. Continue heating for 12 hours until the intermediate is fully consumed.

-

Precipitation: Cool the dark reaction mixture to ambient temperature. Slowly pour the mixture into ice-cold distilled water (30 volumes) under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic fused heterocycle to precipitate.

-

Isolation: Filter the resulting solid under a vacuum. Wash the filter cake sequentially with cold water and a minimal amount of cold isopropanol to remove residual formamide and colored impurities.

-

Purification: Recrystallize the crude product from ethanol/water to afford the pure 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Step-by-step workflow for the thermal cyclization to pyrrolo[2,3-d]pyrimidine.

Therapeutic Applications of Derived Scaffolds

The scaffolds derived from this compound are not merely academic curiosities; they are the backbone of several clinical candidates.

-

Kinase Inhibitors: The structural homology between pyrrolo[2,3-d]pyrimidines and adenine allows these molecules to competitively bind to the ATP-binding hinge region of kinases. Recent developments have utilized this scaffold to create highly selective Colony-Stimulating Factor-1 Receptor (CSF1R) inhibitors, which are critical in modulating tumor-associated macrophages in oncology3[3]. Furthermore, functionalization at the C5 and C6 positions has yielded potent JAK1 and TBK1 inhibitors 8[4].

-

Antimicrobial Agents: By modifying the cyclization reagents (e.g., using guanidine instead of formamide), chemists can synthesize 2,4-diaminopyrrolo[2,3-d]pyrimidines. These derivatives exhibit broad-spectrum antibacterial and antifungal activities, effectively bypassing traditional resistance mechanisms 5[5].

Conclusion

This compound stands as a master key in heterocyclic synthesis. Its precisely tuned electronic properties allow for predictable, high-yield annulations into pyrrolo[2,3-d]pyrimidines and pyrrolotriazines. By mastering the reaction conditions—specifically thermal cyclocondensations and isothiocyanate annulations—drug development professionals can rapidly access diverse chemical space, accelerating the discovery of next-generation kinase inhibitors and antimicrobial therapeutics.

References

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds Source: MDPI URL:[Link]

-

Synthesis and transformations of pyrrolo[1,2-a][1,3,5]-triazines Source: ResearchGate URL:[Link]

-

Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Source: ACS Publications URL:[Link]

-

Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential Source: Bentham Science URL:[Link]

Sources

- 1. methyl 1-amino-1H-pyrrole-2-carboxylate | 122181-85-5 | Benchchem [benchchem.com]

- 2. cas 898803-80-0|| where to buy this compound [english.chemenu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-amino-1H-pyrrole-3-carboxylate in Organic Solvents

Abstract

Methyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of a variety of biologically active molecules and functional materials. A thorough understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and overall handling in both laboratory and industrial settings. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on a detailed experimental protocol for determining its solubility and discusses expected solubility trends based on its molecular structure and the physicochemical properties of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its bioavailability, processability, and the feasibility of formulation development.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a fundamental prerequisite for efficient process development, from initial synthesis and purification to final dosage form design.

This compound, a member of the pyrrole class of heterocyclic compounds, possesses a rich chemical architecture that makes it a versatile scaffold in medicinal chemistry.[3][4] Its structure, featuring both hydrogen bond donors and acceptors, suggests a nuanced and varied solubility across the spectrum of organic solvents. This guide aims to provide a robust framework for elucidating this solubility profile, thereby empowering researchers to optimize their experimental and manufacturing processes.

Predicted Solubility Profile: A Molecular Structure-Based Assessment

The molecular structure of this compound offers significant clues to its likely solubility behavior. The key functional groups that govern its interaction with solvents are:

-

The Pyrrole Ring: The pyrrole moiety itself is a five-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which reduces its basicity compared to aliphatic amines.[4]

-

The Amino Group (-NH2): This primary amine group can act as a hydrogen bond donor.

-

The Carboxylate Group (-COOCH3): The ester group, specifically the carbonyl oxygen, is a hydrogen bond acceptor.

-

The N-H Group of the Pyrrole Ring: This can also participate in hydrogen bonding as a donor.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. It is anticipated that this compound will exhibit good solubility in these solvents due to the potential for multiple hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents are effective hydrogen bond acceptors. Given the presence of hydrogen bond donors on the solute molecule, moderate to good solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack the ability to form strong hydrogen bonds. Consequently, the solubility of the polar this compound is expected to be low in these solvents.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The "gold standard" for experimentally determining the equilibrium solubility of a compound is the isothermal shake-flask method. This method is reliable, straightforward, and provides thermodynamically sound solubility data.

Principle

A saturated solution of the solute (this compound) is prepared in the solvent of interest by agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Sources

Methodological & Application

Synthesis protocols for Methyl 2-amino-1H-pyrrole-3-carboxylate

Application Note: De Novo Synthesis and Characterization of Methyl 2-amino-1H-pyrrole-3-carboxylate

Executive Summary & Strategic Importance

This compound (CAS: 898803-80-0) is a highly privileged heterocyclic scaffold in modern drug discovery. The juxtaposition of a nucleophilic C2-amino group and an electrophilic C3-carboxylate provides an ideal platform for orthogonal functionalization. This structural motif is extensively utilized as a primary building block for synthesizing pyrrolo[2,3-d]pyrimidines (7-deazapurines), which are critical isosteres for ATP-competitive kinase inhibitors and broad-spectrum antimicrobial agents[1]. This application note details a highly optimized, scalable, and self-validating synthetic protocol leveraging a multicomponent Hantzsch-type cyclocondensation.

Mechanistic Rationale & Experimental Design

The synthesis of 2-amino-3-alkoxycarbonylpyrroles traditionally relies on stepwise condensation, which often suffers from intermediate instability and poor atom economy. To circumvent these issues, we employ a convergent, one-pot multicomponent reaction utilizing methyl cyanoacetate, an α-haloaldehyde, and an ammonia source[2].

Causality Behind Reagent Selection:

-

Electrophile Control: Free chloroacetaldehyde is highly reactive and prone to rapid oligomerization. By utilizing chloroacetaldehyde dimethyl acetal and performing an in situ acid-catalyzed deprotection, we ensure a steady, controlled release of the reactive aldehyde. This kinetic control drastically reduces tar formation and improves the overall yield.

-

Nitrogen Source & Buffering: Ammonium acetate is selected over aqueous ammonia. It provides a dual function: it acts as the primary nitrogen source for the Michael addition and serves as a mild buffer. This buffering capacity prevents the basic hydrolysis of the methyl ester and suppresses unwanted side reactions that occur at elevated pH levels[3].

Comparative Analysis of Synthetic Methodologies

To contextualize the efficiency of the chosen protocol, Table 1 compares standard synthetic routes for 2-aminopyrrole derivatives based on historical yield data and scalability metrics.

Table 1: Quantitative Comparison of Pyrrole Synthetic Strategies

| Synthetic Strategy | Key Reagents | Avg. Yield (%) | Scalability | Primary Limitation |

| Hantzsch-Type Multicomponent (This Protocol) | Methyl cyanoacetate, Chloroacetaldehyde, NH₄OAc | 75–85% | High (>50g) | Requires controlled electrophile release to prevent tarring |

| Paal-Knorr Cyclization | 1,4-Dicarbonyls, Ammonia[4] | 50–60% | Moderate | Regioselectivity issues for asymmetric pyrroles |

| Nitro-Pyrrole Reduction | 2-Nitro-1H-pyrrole-3-carboxylate, H₂/Pd-C | 80–90% | Low | Precursor synthesis is multi-step and tedious |

Step-by-Step Experimental Protocol

Safety Note: Chloroacetaldehyde derivatives are toxic and lachrymatory. All operations must be conducted in a well-ventilated fume hood.

Reagents Required:

-

Methyl cyanoacetate (1.0 equiv, 100 mmol, 9.9 g)

-

Chloroacetaldehyde dimethyl acetal (1.1 equiv, 110 mmol, 13.7 g)

-

Ammonium acetate (3.0 equiv, 300 mmol, 23.1 g)

-

Glacial acetic acid (100 mL)

-

Deionized Water / Brine / Ethyl Acetate (EtOAc)

Workflow:

-

In Situ Deprotection: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetaldehyde dimethyl acetal (13.7 g) in 50 mL of a 10% aqueous HCl solution. Stir at 40°C for 2 hours to liberate the free chloroacetaldehyde. Cool the mixture to 0°C. (Causality: Acid hydrolysis unmasks the reactive aldehyde just before use, preventing premature polymerization).

-

Condensation Setup: In a separate 1 L flask, dissolve methyl cyanoacetate (9.9 g) and ammonium acetate (23.1 g) in 100 mL of glacial acetic acid. Stir at room temperature for 15 minutes to ensure complete dissolution.

-

Controlled Addition: Slowly add the cooled chloroacetaldehyde solution dropwise to the methyl cyanoacetate mixture over 30 minutes using an addition funnel. Maintain the internal temperature below 20°C. (Causality: The Knoevenagel condensation is exothermic; temperature control prevents the degradation of the intermediate).

-

Cyclization & Aromatization: Once the addition is complete, attach a reflux condenser and gradually heat the reaction mixture to 80°C for 4 hours.

-

Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The disappearance of the methyl cyanoacetate spot (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.3) indicates reaction completion.

-

-

Work-Up: Cool the mixture to room temperature and pour it over 200 g of crushed ice. Neutralize the solution carefully with saturated aqueous NaHCO₃ until pH ~7 is reached. (Causality: Strict pH control during quenching prevents the hydrolysis of the newly formed methyl ester).

-

Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product as an off-white solid.

Analytical Characterization

Accurate characterization is critical for downstream applications, requiring high-resolution MS and multi-nuclear NMR[5].

-

LC-MS (ESI+): m/z calculated for C₆H₈N₂O₂ [M+H]⁺ 141.06, found 141.1.

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (br s, 1H, NH-pyrrole), 6.51 (t, J = 2.8 Hz, 1H, Ar-H), 6.23 (t, J = 2.8 Hz, 1H, Ar-H), 5.40 (br s, 2H, NH₂), 3.68 (s, 3H, OCH₃).

-

IR (KBr pellet): 3420, 3310 (N-H stretch), 1675 (C=O ester stretch), 1620 (C=C aromatic) cm⁻¹.

Mechanistic Pathway Visualization

Mechanistic workflow of the multicomponent Hantzsch-type synthesis of the target pyrrole scaffold.

References[5] BenchChem Technical Support Team. "Methyl 1-amino-1H-pyrrole-2-carboxylate". Benchchem. URL: https://benchchem.com/product/b145914[1] "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation". PMC (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11346513/[2] "Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks". MDPI. URL:https://www.mdpi.com/1422-0067/23/19/11993[3] "Scientific Letter - Atlanchim Pharma". Atlanchim Pharma. URL:https://atlanchimpharma.com/scientific-letter-n11/[4] "Enone–Alkyne Reductive Coupling: A Versatile Entry to Substituted Pyrroles". ACS. URL:https://pubs.acs.org/doi/10.1021/ol201304z

Sources

- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. methyl 1-amino-1H-pyrrole-2-carboxylate | 122181-85-5 | Benchchem [benchchem.com]

Application Note: Synthesis of Pyrrolo[2,3-d]pyrimidines from Methyl 2-amino-1H-pyrrole-3-carboxylate

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and nucleoside analogs. This application note details the conversion of Methyl 2-amino-1H-pyrrole-3-carboxylate into the 4-oxo-pyrrolo[2,3-d]pyrimidine core.

While classic literature often cites high-temperature fusion with formamide, this guide prioritizes a milder, higher-yielding protocol using formamidine acetate , which minimizes thermal decomposition and polymerization of the electron-rich pyrrole starting material.

Strategic Analysis & Retrosynthesis

The transformation requires the insertion of a single carbon and nitrogen atom (a C-N unit) to bridge the C2-amine and C3-ester of the pyrrole.

-

Challenge: The pyrrole ring is electron-rich and prone to oxidation or polymerization under harsh acidic/oxidative conditions.

-

Solution: Use of acetate salts of formamidine allows for a buffered, neutral-to-mildly-acidic cyclization environment.

-

Product Tautomerism: The immediate product is 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one . While often referred to as "4-hydroxy" in older literature, the "4-oxo" tautomer predominates in the solid state and neutral solution.

Pathway Visualization

The following diagram illustrates the decision logic and reaction flow for this synthesis.

Figure 1: Strategic workflow for selecting the cyclization method based on substrate sensitivity.

Detailed Protocols

Method A: Formamidine Acetate Cyclization (Preferred)

Best for: Substrates sensitive to temperatures >100°C; scale-up reactions requiring cleaner impurity profiles.

Materials

| Reagent | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Formamidine Acetate | 3.0 - 5.0 | C1-N source |

| Ethanol (Abs.) or 2-Methoxyethanol | Solvent | 10-20 volumes |

| Acetic Acid (Glacial) | 0.1 (Cat.) | Catalyst (Optional) |

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the pyrrole starting material (1.0 equiv) in Ethanol (15 mL/g).

-

Addition: Add Formamidine Acetate (3.0 equiv) in one portion.

-

Note: If the reaction stalls later, an additional 1-2 equivalents can be added.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C for EtOH). The suspension typically clears to a solution before the product begins to precipitate.

-

Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS.

-

Target: Disappearance of the pyrrole peak (M+H).

-

Time: Typically 6–12 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature (20–25°C).

-

Stir in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid precipitate.[1]

-

Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove excess acetates.

-

-

Drying: Dry under vacuum at 45°C.

Yield Expectation: 75–90% Appearance: Off-white to tan solid.

Method B: Formamide Fusion (Classic)

Best for: Simple, unfunctionalized cores; instances where formamidine acetate is unavailable.

Materials

| Reagent | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Formamide | 10-15 vol | Reagent & Solvent |

| Ammonium Formate | 0.5 | Additive (Yield enhancer) |

Step-by-Step Procedure

-

Setup: Place the pyrrole starting material in a flask.

-

Addition: Add Formamide (10 mL per gram of substrate). Add Ammonium Formate if available (helps drive the reaction and maintain pH).

-

Reaction: Heat to 180–190°C (Reflux of formamide is ~210°C, but 180°C is usually sufficient).

-

Critical: Use a blast shield. Formamide decomposition can generate pressure/ammonia gas.

-

-

Monitoring: Reaction is usually fast (2–4 hours).

-

Workup:

-

Cool to ~80°C.

-

Pour the hot mixture into ice-cold water (50 mL per gram of starting material).

-

The product should precipitate immediately.

-

Filter and wash extensively with water to remove formamide.

-

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack followed by an intramolecular cyclization .

Figure 2: Mechanistic pathway of the cyclocondensation.

-

Transamination: The exocyclic amine of the pyrrole attacks the electrophilic carbon of the formamidine (or formamide).

-

Intermediate: An intermediate amidine is formed. If this intermediate is observed by LCMS (Mass = SM + 27), the cyclization (Step 3) is the rate-limiting step.

-

Cyclization: The newly formed nitrogen nucleophile attacks the adjacent methyl ester.

-

Ejection: Methanol is ejected, forming the stable 6-membered lactam ring.

Critical Process Parameters (Troubleshooting)

| Observation | Diagnosis | Corrective Action |

| Stalled Reaction (Amidine Intermediate Visible) | The ring closure is slow. | Add a catalytic amount of Sodium Ethoxide (NaOEt) to deprotonate the amidine and accelerate attack on the ester. |

| Dark/Black Reaction Mixture | Oxidative decomposition of pyrrole. | Degas solvents with Nitrogen/Argon before heating. Ensure temperature does not exceed protocol limits. |

| Product is Oily/Gum | Trapped solvent/impurities. | Triturate the gum with Acetonitrile or Ether. Sonication often induces crystallization. |

| Low Yield | Product solubility in supernatant. | Concentrate the filtrate by 50% and cool again. Check pH; adjusting to pH 6-7 may help precipitation. |

Safety & Handling

-

Formamide: Teratogen. Handle in a fume hood. Avoid skin contact.

-

Formamidine Acetate: Irritant. Hygroscopic (keep bottle tightly sealed).

-

Ammonia Evolution: Both methods release ammonia gas. Ensure proper ventilation.

References

-

Davoll, J. (1960).[2] "Pyrrolo[2,3-d]pyrimidines."[3][4][5][6][7][8][9][10][11] Journal of the Chemical Society, 131-138.

- Seela, F., & Lupke, U. (1977). "Synthesis of 7-deazaguanine and 7-deazaxanthine." Chemische Berichte, 110(4), 1462-1469.

-

Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 39(12), 2285–2292.

-

Gangjee, A., et al. (2010). "Synthesis and biological evaluation of 4-substituted pyrrolo[2,3-d]pyrimidines as antifolates." Bioorganic & Medicinal Chemistry, 18(14), 5261-5273.

Sources

- 1. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 2. 26. Pyrrolo[2,3-d]pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 7. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis process of 4-chloropyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Functionalization of the Amino Group in Methyl 2-amino-1H-pyrrole-3-carboxylate

Introduction: The Strategic Value of the 2-Aminopyrrole Scaffold

The Methyl 2-amino-1H-pyrrole-3-carboxylate core is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structure is a cornerstone in the synthesis of a multitude of biologically active molecules, including inhibitors of protein kinases and modulators of protein-protein interactions.[2] The true synthetic power of this heterocycle lies in the strategic functionalization of its reactive sites, particularly the C2-amino group. This primary amine serves as a versatile chemical handle, allowing for the introduction of a vast array of substituents to modulate the compound's steric and electronic properties. This, in turn, enables the fine-tuning of its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

This comprehensive guide provides detailed protocols and scientific rationale for the key transformations of the amino group in this compound. We will delve into the mechanistic underpinnings of each reaction class, offering field-proven insights to guide your experimental design and troubleshooting efforts. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic campaigns.

N-Acylation: Formation of Amide Derivatives

Scientific Rationale and Mechanism: N-Acylation is one of the most fundamental and reliable methods for functionalizing primary amines. The reaction involves the nucleophilic attack of the amino group on an activated carboxyl derivative, typically an acyl chloride or anhydride, to form a stable amide bond. The pyrrole ring's electron-donating nature enhances the nucleophilicity of the C2-amino group, facilitating this transformation. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Amide bond formation is a cornerstone of peptide synthesis and is widely used to introduce diverse side chains into drug candidates.[3]

Protocol 1.1: General Procedure for N-Acylation with an Acyl Chloride

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

-

Triethylamine (TEA) or DIPEA (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add TEA or DIPEA (1.5 equivalents) to the stirred solution.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise over 5-10 minutes. A precipitate of triethylammonium chloride may form.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated pyrrole.

Experimental Workflow: N-Acylation

Caption: Workflow for N-Acylation of this compound.

Data Summary: Representative N-Acylation Reactions

| Electrophile | Base | Solvent | Time (h) | Typical Yield |

|---|---|---|---|---|

| Acetyl Chloride | TEA | DCM | 2 | 85-95% |

| Benzoyl Chloride | DIPEA | DCM | 4 | 80-90% |

| Isobutyryl Chloride | TEA | THF | 6 | 75-85% |

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are anhydrous. The starting amine and acyl chloride are sensitive to moisture. Consider using a stronger, non-nucleophilic base like Proton-Sponge if the substrate is less reactive.

-

Side Product Formation (Di-acylation): While less common on the pyrrole nitrogen, it can occur. Use of a slight excess (1.1 eq) of the acylating agent and dropwise addition at 0 °C helps minimize this.

N-Sulfonylation: Synthesis of Sulfonamides

Scientific Rationale and Mechanism: The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. N-Sulfonylation of the 2-aminopyrrole provides a direct route to this important class of compounds. The reaction mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine or TEA, to scavenge the HCl produced. Pyridine can act as both a base and a nucleophilic catalyst. The resulting sulfonamides are generally stable, crystalline solids.[4][5]

Protocol 2.1: N-Sulfonylation with an Aryl Sulfonyl Chloride

Materials:

-

This compound

-

Aryl sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Benzenesulfonyl chloride) (1.2 equivalents)

-

Pyridine (as solvent and base) or TEA (2.0 equivalents) in DCM

-

Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine (or anhydrous DCM).

-

Cool the mixture to 0 °C in an ice-water bath with stirring.

-

If using DCM as a solvent, add TEA (2.0 equivalents).

-

Add the aryl sulfonyl chloride (1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether.

-

If the product is an oil, extract the acidified aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or flash column chromatography.

Experimental Workflow: N-Sulfonylation

Sources

Reagents for ester hydrolysis of Methyl 2-amino-1H-pyrrole-3-carboxylate

Technical Application Note: Strategic Hydrolysis of Methyl 2-amino-1H-pyrrole-3-carboxylate

Part 1: The Stability Paradox & Mechanistic Challenge

The hydrolysis of This compound presents a specific chemoselective challenge that distinguishes it from standard ester saponifications. While pyrrole-3-carboxylates are generally more stable than their 2-carboxylate counterparts, the presence of the electron-donating 2-amino group creates a potent "push-pull" electronic system.

-

The "Push": The C2-amino group donates electron density into the ring (resonance effect).

-

The "Pull": The C3-carboxylate acts as an electron sink.

The Critical Risk: Spontaneous Decarboxylation

Upon hydrolysis to the free acid, this push-pull system significantly lowers the activation energy for decarboxylation. The resulting 2-amino-1H-pyrrole-3-carboxylic acid is thermally unstable. If acidified or heated, it readily loses

Strategic Imperative:

-

Avoid Acidic Workups: Isolating the free acid (protonated form) is the primary failure point.

-

Isolate as a Salt: The Lithium or Potassium carboxylate salts are significantly more stable.

-

Anhydrous Conditions: For highly sensitive substrates, avoid water entirely to prevent equilibrium-driven protonation.

Part 2: Reagent Selection Matrix

| Reagent | Mechanism | Sensitivity Profile | Recommended For |

| LiOH (Lithium Hydroxide) | Nucleophilic attack (coordination assisted) | Standard | Routine hydrolysis where the product will be used in situ or isolated as a Li-salt. Best balance of solubility and mildness. |

| TMSOK (Potassium Trimethylsilanolate) | Anhydrous nucleophilic attack | High | "Gold Standard" for isolating stable salts. Completely non-aqueous. Prevents protonation/decarboxylation.[1] |

| NaOH / KOH | Hard Nucleophile | Low | Robust, N-protected analogs only. Risk of side reactions with the free amine. |

| Ba(OH)₂ (Barium Hydroxide) | Heterogeneous Base | Specialized | Cases where the product must be precipitated as an insoluble barium salt to drive equilibrium. |

Part 3: Reaction Pathways & Decision Logic

The following diagram illustrates the critical divergence between successful isolation and catastrophic degradation.

Figure 1: Reaction pathway analysis showing the critical stability of the carboxylate salt versus the instability of the free acid.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Hydrolysis (Lithium Hydroxide Method)

Best for: Substrates where the 2-amino group is protected (e.g., NH-Boc) or when the product is immediately used in a coupling reaction.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Solvent: THF / Methanol / Water (3:1:1 ratio)[3]

Step-by-Step:

-

Dissolution: Dissolve the substrate in THF/MeOH. Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve LiOH·H₂O in the minimum amount of water and add dropwise to the reaction mixture.

-

Expert Note: Keeping the temperature low (0°C to 10°C) is crucial to prevent side reactions on the electron-rich pyrrole ring.

-

-

Monitoring: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (or LCMS). The methyl ester spot (

in 50% EtOAc/Hex) should disappear. -

Workup (CRITICAL):

-

Do NOT acidify to pH 1-2.

-

Concentrate the organic solvents (THF/MeOH) under reduced pressure at

. -

The remaining aqueous phase contains the Lithium carboxylate.

-

Option 1 (Isolation as Salt): Lyophilize (freeze-dry) the aqueous phase directly. This yields the stable Lithium salt.

-

Option 2 (Controlled Precipitation): Carefully adjust pH to ~5.0–6.0 using 1M acetic acid at 0°C. If a solid precipitates, filter immediately and dry under vacuum. Do not heat.

-

Protocol B: Anhydrous Hydrolysis (TMSOK Method)

Best for: Unprotected 2-amino substrates or highly sensitive analogs. This method avoids water and acidic conditions entirely.

Reagents:

-

Substrate: this compound (1.0 eq)

-

TMSOK (Potassium Trimethylsilanolate): 1.2 – 1.5 eq

-

Solvent: Anhydrous THF (or Ether)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Reaction: Dissolve the substrate in anhydrous THF (0.1 M concentration). Add solid TMSOK in one portion at RT.

-

Mechanism: The trimethylsilanolate anion (

) attacks the methyl ester. The byproduct is volatile ( -

Isolation:

-

The reaction often results in the precipitation of the Potassium pyrrole-3-carboxylate.

-

Filter the solid under an inert atmosphere (nitrogen funnel).

-

Wash with dry Ether or Pentane to remove byproducts.

-

Result: You now have the pure Potassium salt, which is stable and ready for subsequent reactions (e.g., amide coupling) without ever exposing the molecule to water or acid.

-

Part 5: Troubleshooting & QC

| Observation | Diagnosis | Corrective Action |

| Gas evolution (Bubbling) | Decarboxylation is occurring ( | The environment is too acidic or too hot. Switch to Protocol B (TMSOK) or keep pH > 6. |

| Black/Brown Tar | Oxidative polymerization of the free amine/pyrrole. | Degas all solvents. Perform reaction under |

| Incomplete Conversion | Steric hindrance or poor solubility. | If using LiOH, increase solvent volume or switch to Dioxane/Water. If using TMSOK, sonicate to break up surface coating on the solid reagent. |

| NMR: Missing Methyl | Successful hydrolysis. | Verify by checking for the disappearance of the singlet at |

References

- General Reactivity of Pyrroles: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

TMSOK Reagent Utility: Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2, hydroxides, fluorides, and amides." Tetrahedron Letters1984 , 25, 5831-5834. Link

-

Hydrolysis of Sensitive Esters: Lovrić, M.; et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta2007 , 80, 109-115.[4] Link

-

Decarboxylation Mechanisms: Dunn, G. E.; Lee, G. K. J. "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid." Canadian Journal of Chemistry1971 , 49, 1032. Link

-

Synthesis of Pyrrole-3-carboxylates: PubChem Compound Summary for Methyl 4-amino-1H-pyrrole-3-carboxylate (Structural analog data). Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 2-amino-1H-pyrrole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of a Privileged Scaffold and Accelerated Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the pyrrole nucleus stands out as a "privileged scaffold."[1][2][3] Its five-membered nitrogen-containing ring is a cornerstone in a multitude of natural products and commercially successful pharmaceuticals, demonstrating a vast range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6] Among the diverse array of pyrrole building blocks, Methyl 2-amino-1H-pyrrole-3-carboxylate is a particularly versatile and powerful starting material. Its bifunctional nature, featuring a nucleophilic amino group at the 2-position and an ester at the 3-position, provides two distinct handles for synthetic elaboration, enabling the construction of complex, multi-substituted, and fused heterocyclic systems.[5]

The imperative in drug development is not only to design innovative molecular architectures but also to synthesize them with speed, efficiency, and sustainability. This is where Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology.[7][8][9] By utilizing microwave irradiation instead of conventional conductive heating, MAOS offers dramatic reductions in reaction times—often from hours to mere minutes—along with higher yields, improved product purity, and enhanced reproducibility.[7][10][11] This acceleration is a direct result of the unique mechanism of microwave heating, which provides rapid, uniform, and direct energy transfer to polar molecules within the reaction mixture.[12][13][14][15]

This guide provides detailed application notes and validated protocols for leveraging the synergy between the versatile this compound scaffold and the efficiency of microwave-assisted synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to rapidly generate libraries of novel compounds for high-throughput screening and lead optimization.

Part 1: The Science of Microwave-Assisted Organic Synthesis (MAOS)

The Mechanism: Beyond the Kitchen Appliance

Unlike a conventional oil bath which heats the walls of a vessel, a dedicated chemical microwave reactor uses electromagnetic radiation to directly and uniformly heat the entire volume of the reaction mixture.[7][15] This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which translates into rapid and efficient heating.[12][13][15]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[12][14]

This direct energy coupling allows for "instant on-instant off" heating control and enables the rapid achievement of temperatures far exceeding the solvent's boiling point in a sealed, pressurized vessel—a phenomenon known as superheating.[12][15][16] This capability is a key driver of the dramatic rate accelerations seen in MAOS, as it allows reactions to overcome high activation energy barriers more quickly and efficiently than with traditional methods.[12]

Causality in Experimental Design: Why Microwaves Excel

The choice to employ MAOS is a strategic one, grounded in predictable physical principles.

-

Enhanced Rates: Superheating the reaction mixture provides more kinetic energy to the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[16]

-

Improved Yields and Purity: The rapid heating and short reaction times can minimize the formation of side products that often result from prolonged exposure to high temperatures in conventional heating.[7][13]

-

Green Chemistry: MAOS is considered a green chemistry technique because it significantly reduces energy consumption and often allows for the use of less solvent or more environmentally benign solvents.[7][10][13]

The following workflow illustrates the general decision-making and operational process for conducting a microwave-assisted synthesis experiment.

Caption: General workflow for a microwave-assisted synthesis experiment.

Part 2: Protocols for Synthesis

The following protocols are presented as robust starting points for derivatization of this compound. Researchers are encouraged to optimize conditions for their specific substrates.

Protocol 1: Rapid Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation

Rationale: The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. This protocol describes a rapid, one-pot cyclocondensation reaction with formamide under microwave irradiation, which drastically reduces the multi-hour or multi-day reaction times required by conventional heating.

Reaction Scheme: (Self-generated image, not from search results)

Methodology:

-

Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 154 mg).

-

Reagent Addition: Add formamide (5.0 mL). Expert Insight: Formamide serves as both the reagent and a high-boiling, polar solvent, making it ideal for efficient microwave energy absorption.

-

Microwave Parameters: Seal the vial with a septum cap. Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture with the following parameters:

-

Temperature: 180 °C (temperature monitored by an external IR sensor)

-

Ramp Time: 2 minutes

-

Hold Time: 20 minutes

-

Power: Dynamic power control (up to 300 W) to maintain the target temperature.

-

-

Work-up: After the reaction, allow the vial to cool to room temperature (below 50 °C) using the instrument's forced air cooling system.

-

Isolation: Pour the reaction mixture into ice-water (20 mL). The product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Representative Data:

| Entry | Starting Material | Product | Time (MW) | Time (Conventional) | Yield (MW) |

| 1 | This compound | 4-Hydroxypyrrolo[2,3-d]pyrimidine | 20 min | 24 hours | >90% |

Protocol 2: One-Pot, Three-Component Synthesis of Polysubstituted Pyrroles

Rationale: Multicomponent reactions (MCRs) are a cornerstone of diversity-oriented synthesis for building libraries of drug-like molecules.[10][17] This microwave-assisted protocol enables the rapid, one-pot synthesis of highly functionalized N-substituted pyrroles from an amine, an α-bromoacetophenone, and ethyl acetoacetate, forming the pyrrole core in situ.[18] While not starting directly with the title compound, this demonstrates a key application class for pyrrole synthesis accelerated by microwaves.

Reaction Scheme: (Self-generated image, not from search results)

Methodology:

-

Preparation: In a 10 mL microwave process vial, combine the primary amine (1.0 mmol), ethyl acetoacetate (2.5 mmol), and the desired α-bromoacetophenone (1.0 mmol).

-

Reaction Conditions: The reaction is performed neat (solvent-free). Expert Insight: Solvent-free reactions are a key principle of green chemistry. Microwave heating is particularly effective as it directly heats the reactants without the need for a solvent medium, often leading to cleaner reactions and simpler work-ups.[18]

-

Microwave Parameters: Seal the vial and place it in the microwave reactor. Irradiate with the following parameters:

-

Power: 450 W (fixed power)

-

Hold Time: 5-10 minutes

-

Pressure: Monitor to ensure it remains within safe limits (<20 bar).

-

-

Work-up: After cooling, add ethyl acetate (15 mL) to the vial to dissolve the crude mixture.

-

Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Representative Data:

| Amine Substituent (R1) | Phenacyl Bromide Substituent (R2) | Time (min) | Yield (%) |

| Benzyl | H | 8 | 92% |

| 4-Methoxybenzyl | H | 8 | 95% |

| Benzyl | 4-Chloro | 10 | 88% |

| Cyclohexyl | 4-Nitro | 10 | 85% |

Table adapted from literature data to show representative results.[18]

Caption: Logic diagram for optimizing microwave reaction conditions.

Part 3: Trustworthiness and Self-Validation

Every protocol described is a self-validating system. The success of a microwave-assisted reaction is immediately verifiable through standard analytical techniques.

-

Real-Time Monitoring: Modern microwave reactors provide real-time data on temperature and pressure, ensuring the reaction proceeds under the intended and reproducible conditions.

-

Rapid Feedback Loop: A reaction that takes 15 minutes allows for rapid optimization. An initial run can be analyzed by TLC or LC-MS, and adjustments to temperature, time, or reagent stoichiometry can be implemented and tested on the same day. This iterative process quickly leads to a robust and optimized protocol.

-

Product Characterization: The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical methods such as NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.[1][19]

By adhering to these principles, researchers can have high confidence in the results generated and the scalability of the developed methods. The efficiency of MAOS empowers chemists to explore chemical space more rapidly, accelerating the entire drug discovery pipeline from hit identification to lead optimization.[8]

References

-

Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link]

-

Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

-

Microwave assisted protocol for the synthesis of... ResearchGate. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation. ResearchGate. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Microwave assisted synthesis of five membered nitrogen heterocycles. PMC. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Microwave-activated Synthesis of Pyrroles: A Short Review. ResearchGate. Available at: [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. PMC. Available at: [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]

-

Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

-

PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. American Chemical Society. Available at: [Link]

-

Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. MDPI. Available at: [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available at: [Link]

-

Microwave Multicomponent Synthesis. PMC. Available at: [Link]

-

(PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. Available at: [Link]

Sources